1,1-Dimethoxypropane
Overview
Description
Synthesis Analysis
The synthesis of 1,1-Dimethoxypropane involves key reactions that are foundational in organic chemistry. For instance, the metastable decompositions of gem-dimethoxyalkanes, including 1,1-dimethoxypropane, upon electron impact, have been thoroughly investigated, highlighting the sequential transfers of a methyl group and a hydrogen atom during decomposition (Sekiguchi et al., 2000).
Molecular Structure Analysis
The molecular structure and conformation of 1,1-Dimethoxypropane have been studied, providing insight into its stability and reactivity. Research on 2,2-dimethoxypropane, which shares structural similarities, shows that the molecule exists in the same configuration across all phases, indicating a specific symmetry and stability of such molecules (Kumar & Verma, 1974).
Chemical Reactions and Properties
1,1-Dimethoxypropane undergoes various chemical reactions, showcasing its versatility. For example, the unimolecular metastable decompositions of 1,1-dimethoxypropane upon electron impact reveal the molecule's reactivity and the pathways of its decomposition (Sekiguchi et al., 2000). Furthermore, its interactions with different solvents and the effects of such interactions on its solubility and stability have been analyzed, illustrating the compound's chemical properties in various environments.
Physical Properties Analysis
The physical properties of 1,1-Dimethoxypropane, such as solubility, diffusion coefficients, and thermodynamic properties, have been explored in various studies. These properties are crucial for understanding the behavior of 1,1-Dimethoxypropane in different contexts, from industrial applications to biological systems. For instance, the diffusion of 1,2-dimethoxypropane through lipid bilayers has been studied to understand its permeability and interaction with biological membranes (Samanta et al., 2012).
Scientific Research Applications
For instance, the National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for 1,1-Dimethoxypropane . These data include properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation . These properties are crucial in various chemical reactions and processes .
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Chemical Analysis
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Dehydration of Biological Samples
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Preparation of 1,2-diols as Acetonides
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Thermochemical Studies
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Gas Chromatography
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Environmental Studies
properties
IUPAC Name |
1,1-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOXNNAWANDJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197142 | |
Record name | 1,1-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxypropane | |
CAS RN |
4744-10-9 | |
Record name | 1,1-Dimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-Dimethoxypropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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